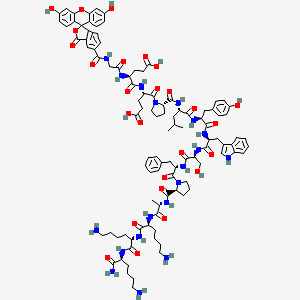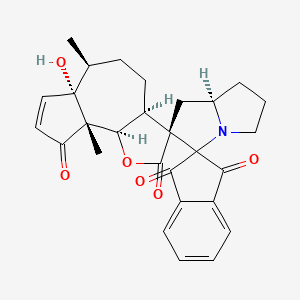
2',3,5-Trichlorobiphenyl-3',4',5',6'-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is a deuterium-labeled derivative of 2’,3,5-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 typically involves the deuteration of 2’,3,5-Trichlorobiphenyl. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the incorporation of deuterium atoms into the biphenyl structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the biphenyl structure can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions include various hydroxylated and dechlorinated biphenyl derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving isotopic labeling to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the biotransformation of PCBs in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of PCB-related compounds in the body.
Industry: Applied in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics. The compound can bind to specific receptors and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application .
Comparaison Avec Des Composés Similaires
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5
Comparison: Compared to other similar compounds, 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is unique due to its specific deuterium labeling pattern. This labeling can significantly affect its chemical and biological properties, making it a valuable tool in research applications where isotopic effects are critical .
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
261.6 g/mol |
Nom IUPAC |
1-chloro-2,3,4,5-tetradeuterio-6-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H/i1D,2D,3D,4D |
Clé InChI |
GXVMAQACUOSFJF-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C2=CC(=CC(=C2)Cl)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





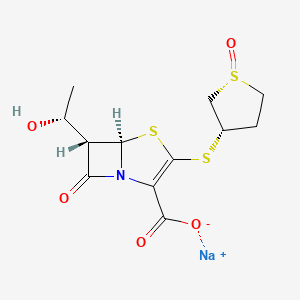
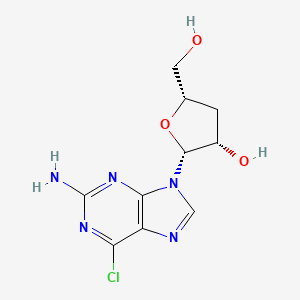
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)

![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)

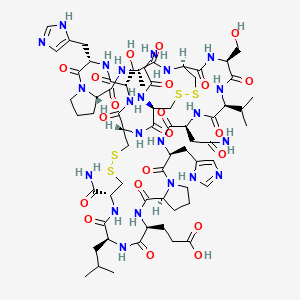
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
